molecular formula C7H7N3S B12583516 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine CAS No. 585528-63-8

5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine

Cat. No.: B12583516
CAS No.: 585528-63-8
M. Wt: 165.22 g/mol
InChI Key: FZPBBBHWNIVEQD-UHFFFAOYSA-N
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Description

5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine is a heterocyclic compound that combines the structural features of triazole and thiazocine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine typically involves the nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene under stirring in acetonitrile at room temperature . This one-pot metal-free protocol yields the compound in excellent yields (>90%).

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of readily available starting materials and mild reaction conditions further supports its feasibility for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole or thiazocine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine

Comparison: 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine is unique due to its specific ring fusion and the resulting electronic and steric properties. This uniqueness contributes to its distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

585528-63-8

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

5H-[1,2,4]triazolo[3,4-b][1,3]thiazocine

InChI

InChI=1S/C7H7N3S/c1-2-4-10-6-8-9-7(10)11-5-3-1/h1-3,5-6H,4H2

InChI Key

FZPBBBHWNIVEQD-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CSC2=NN=CN21

Origin of Product

United States

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